![molecular formula C24H32N4O3S B247210 N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247210.png)
N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide, commonly known as BMS-986168, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It is being developed by Bristol Myers Squibb as a potential treatment for various diseases, including cancer and autoimmune disorders.
Mécanisme D'action
BMS-986168 is a selective inhibitor of several kinases, including spleen tyrosine kinase (Syk), janus kinase 2 (JAK2), and tyrosine kinase 2 (TYK2). These kinases play a key role in the signaling pathways that regulate immune cell activation and proliferation. By inhibiting their activity, BMS-986168 can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
BMS-986168 has been shown to have a number of biochemical and physiological effects in preclinical studies. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It can also inhibit the proliferation of immune cells, such as T cells and B cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BMS-986168 is its selectivity for specific kinases, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of BMS-986168 is its relatively low potency compared to other kinase inhibitors. This may limit its effectiveness in certain disease models.
Orientations Futures
There are several future directions for the development of BMS-986168. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another potential application is in the treatment of cancer, particularly hematological malignancies such as leukemia and lymphoma. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of BMS-986168 in these disease models. Additionally, the development of more potent analogs of BMS-986168 may improve its effectiveness in these applications.
Méthodes De Synthèse
The synthesis of BMS-986168 involves a multi-step process that starts with the reaction of 4-benzylpiperazine with 4-piperidone to form 4-(4-benzyl-1-piperazinyl)-1-piperidinone. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to form N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide.
Applications De Recherche Scientifique
BMS-986168 has been extensively studied in preclinical models of cancer and autoimmune disorders. In vitro studies have shown that it inhibits the activity of several kinases that play a key role in the development and progression of these diseases. In vivo studies have demonstrated that it has potent anti-tumor and anti-inflammatory activity.
Propriétés
Formule moléculaire |
C24H32N4O3S |
|---|---|
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
N-[4-[4-(4-benzylpiperazin-1-yl)piperidin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C24H32N4O3S/c1-20(29)25-22-7-9-24(10-8-22)32(30,31)28-13-11-23(12-14-28)27-17-15-26(16-18-27)19-21-5-3-2-4-6-21/h2-10,23H,11-19H2,1H3,(H,25,29) |
Clé InChI |
USDMRKREVOCWBY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4 |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



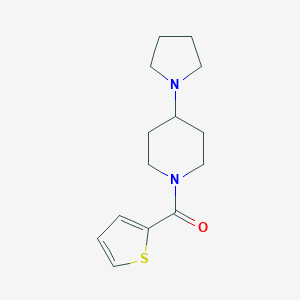
![4-[1-(2-Thienylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B247128.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247130.png)
![1-(2-Methoxyphenyl)-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine](/img/structure/B247131.png)
![1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247133.png)
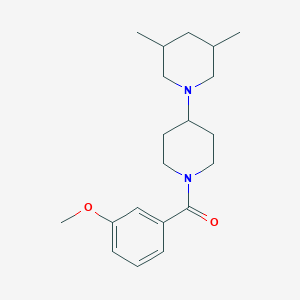
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247136.png)
amino]-N-(3-methylphenyl)propanamide](/img/structure/B247138.png)
amino]propanamide](/img/structure/B247139.png)
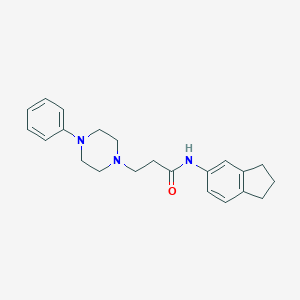
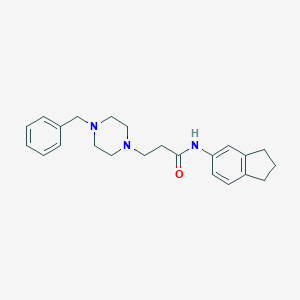
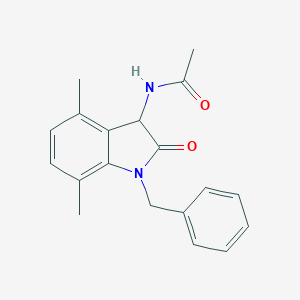
![N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247156.png)
![N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247157.png)